molecular formula C20H20N2O3S B11710431 (5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11710431
M. Wt: 368.5 g/mol
InChI Key: MROMHJGVFNFUID-WQRHYEAKSA-N
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Description

(5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxylated phenyl group, and a dimethylated phenyl group. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Methoxylated Phenyl Group: The methoxylated phenyl group is introduced via a nucleophilic substitution reaction using a suitable methoxylated phenyl halide.

    Attachment of the Dimethylated Phenyl Group: The dimethylated phenyl group is attached through a condensation reaction with an appropriate dimethylated phenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methylene groups, potentially converting them to corresponding alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of infectious diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and antidiabetic agent. The thiazolidinedione core is known for its activity in modulating glucose metabolism, which could be beneficial in the treatment of diabetes.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of derivatives with enhanced properties for specific applications.

Mechanism of Action

The mechanism of action of (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar glucose-lowering effects.

    Troglitazone: An older thiazolidinedione with a similar mechanism of action but withdrawn due to safety concerns.

Uniqueness

(5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-3-[(3,4-dimethylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H20N2O3S/c1-13-4-7-16(10-14(13)2)21-12-22-19(23)18(26-20(22)24)11-15-5-8-17(25-3)9-6-15/h4-11,21H,12H2,1-3H3/b18-11-

InChI Key

MROMHJGVFNFUID-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O)C

Origin of Product

United States

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